molecular formula C11H10Br2F2O3 B1409787 Ethyl 2,4-dibromo-5-(difluoromethoxy)phenylacetate CAS No. 1805473-57-7

Ethyl 2,4-dibromo-5-(difluoromethoxy)phenylacetate

Cat. No. B1409787
CAS RN: 1805473-57-7
M. Wt: 388 g/mol
InChI Key: AUWIKXYXVGFATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,4-dibromo-5-(difluoromethoxy)phenylacetate, also known as DBFMP or E2,4-DBFMP, is a synthetic compound that has been used in a variety of scientific research applications. It is a small molecule that is composed of two bromine atoms and two fluorine atoms, along with a phenylacetate group. DBFMP has been used in a variety of studies, including those involving the synthesis of new compounds, the study of biochemical and physiological mechanisms, and the investigation of drug delivery systems.

Scientific Research Applications

Ethyl 2,4-dibromo-5-(difluoromethoxy)phenylacetate has been used in a variety of scientific research applications. It has been used in the synthesis of new compounds, such as those containing aryl and heteroaryl groups. It has been used in the investigation of drug delivery systems, as it can be used to form liposomes and other nanocarriers that can be used to transport drugs to specific areas of the body. It has also been used in the study of biochemical and physiological mechanisms, as it can be used to study the effects of various compounds on cellular processes.

Mechanism of Action

The mechanism of action of Ethyl 2,4-dibromo-5-(difluoromethoxy)phenylacetate is not fully understood. However, it is believed that the compound interacts with proteins and other molecules in the cell, resulting in changes in the cellular environment. It is believed that these changes can lead to changes in the biochemical and physiological processes of the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have an effect on the activity of certain enzymes, as well as the expression of certain genes. It has also been shown to have an effect on the metabolism of certain compounds, as well as the transport of certain molecules across cellular membranes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 2,4-dibromo-5-(difluoromethoxy)phenylacetate in lab experiments is that it is relatively easy to synthesize and is relatively stable. It is also relatively inexpensive and can be stored for long periods of time. However, there are some limitations to using this compound in lab experiments. For example, it is not very soluble in water, so it may not be suitable for certain types of experiments. In addition, its mechanism of action is not fully understood, so its effects on cellular processes may not be fully understood.

Future Directions

There are a number of potential future directions for the use of Ethyl 2,4-dibromo-5-(difluoromethoxy)phenylacetate in scientific research. One potential direction is the use of this compound in drug delivery systems, as it can be used to form liposomes and other nanocarriers that can be used to transport drugs to specific areas of the body. Another potential direction is the use of this compound in the study of biochemical and physiological mechanisms, as it can be used to study the effects of various compounds on cellular processes. Finally, this compound could be used in the synthesis of new compounds, such as those containing aryl and heteroaryl groups.

properties

IUPAC Name

ethyl 2-[2,4-dibromo-5-(difluoromethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2F2O3/c1-2-17-10(16)4-6-3-9(18-11(14)15)8(13)5-7(6)12/h3,5,11H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWIKXYXVGFATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1Br)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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